molecular formula C18H19NO4S2 B11672519 {3-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid

{3-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid

Cat. No.: B11672519
M. Wt: 377.5 g/mol
InChI Key: XVDTWXMTENSYSD-XNTDXEJSSA-N
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Description

2-(3-{[(5E)-3-CYCLOHEXYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a complex organic compound that belongs to the class of phenoxy acetic acids This compound is characterized by its unique structure, which includes a thiazolidine ring, a phenoxy group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(5E)-3-CYCLOHEXYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID typically involves multiple steps, starting from readily available starting materialsThe final step involves the addition of the acetic acid moiety through esterification or amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(5E)-3-CYCLOHEXYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(3-{[(5E)-3-CYCLOHEXYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The thiazolidine ring and phenoxy group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{[(5E)-3-CYCLOHEXYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID is unique due to its combined structural features of a thiazolidine ring, phenoxy group, and acetic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C18H19NO4S2

Molecular Weight

377.5 g/mol

IUPAC Name

2-[3-[(E)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C18H19NO4S2/c20-16(21)11-23-14-8-4-5-12(9-14)10-15-17(22)19(18(24)25-15)13-6-2-1-3-7-13/h4-5,8-10,13H,1-3,6-7,11H2,(H,20,21)/b15-10+

InChI Key

XVDTWXMTENSYSD-XNTDXEJSSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C\C3=CC(=CC=C3)OCC(=O)O)/SC2=S

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC(=CC=C3)OCC(=O)O)SC2=S

Origin of Product

United States

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